N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride
Description
N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain, a dimethylamino group, and a triethoxysilyl-ethyl moiety. This structure confers dual functionality:
- Cationic surfactant properties due to the positively charged ammonium center and hydrophobic alkyl chain.
- Surface-binding capability via the triethoxysilyl group, which undergoes hydrolysis to form covalent bonds with hydroxylated surfaces (e.g., silica, polymers) .
Its primary applications include antimicrobial coatings, surface modification of materials, and functionalization of superabsorbent polymers (SAPs) .
Properties
CAS No. |
62117-37-7 |
|---|---|
Molecular Formula |
C22H50ClNO3Si |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
dodecyl-dimethyl-(2-triethoxysilylethyl)azanium;chloride |
InChI |
InChI=1S/C22H50NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-23(5,6)21-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
MPJFKMUDHAAYFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride typically involves the reaction of dodecylamine with N,N-dimethyl-2-chloroethylamine under controlled conditions. The resulting intermediate is then reacted with triethoxysilane to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohols acting as solvents.
Major Products Formed
Substitution Reactions: The major products are substituted ammonium compounds.
Hydrolysis and Condensation: The major products are silanol and siloxane compounds.
Scientific Research Applications
N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it an effective coupling agent and adhesive.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Triethoxysilyl-Functionalized QACs
N,N-Dimethyl-N-[3-(triethoxysilyl)-propyl]octadecan-1-aminium chloride (DMTPA)
- Structure : Similar triethoxysilyl group but attached to a longer C18 alkyl chain.
- Properties :
1-Hexanaminium, N,N-dimethyl-N-[(tributoxysilyl)methyl]-, chloride
Conventional QACs Without Silane Moieties
Dodecyldimethylammonium chloride (DDAC, CAS 112-18-5)
- Structure: C12 chain with dimethylamino group; lacks silane functionality.
- Properties: Critical micelle concentration (CMC): 1.2 mM (lower than silane-containing analogs due to simpler structure).
- Applications : Disinfectants, fabric softeners.
Benzalkonium chloride (BAC12, C12 chain)
Imine-Tethering Cationic Surfactants (e.g., ICS-10, ICS-14)**
- Structure : Imine-linked chlorobenzylidene group and ester-functionalized alkyl chains (C10 or C14).
- Properties: pH-responsive behavior due to hydrolyzable imine bonds. ICS-14 shows 92% corrosion inhibition efficiency for carbon steel, outperforming non-reactive QACs .
- Applications : Corrosion inhibitors, stimuli-responsive drug delivery.
Key Comparative Data Table
Efficacy against Gram-positive bacteria (e.g., *S. aureus). †Estimated based on structural analogs.
Biological Activity
N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is a quaternary ammonium compound known for its unique silane functionality, which contributes to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₉ClN₂O₃Si
- Molecular Weight : 372.06 g/mol
- CAS Number : Not widely reported; however, it is classified under similar silane compounds.
The compound features a dodecyl chain, which enhances its hydrophobic properties, and triethoxysilyl groups that facilitate bonding with various substrates.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacteria and fungi, making it a candidate for use in disinfectants and coatings.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.25 mg/mL |
These results suggest that the compound can be effective in controlling microbial growth in various environments.
Cytotoxicity Studies
Research has been conducted to evaluate the cytotoxic effects of this compound on human cell lines. The results indicate a dose-dependent relationship, where higher concentrations lead to increased cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| Human Fibroblasts (HFF) | 50 |
| HepG2 Liver Cells | 30 |
| A549 Lung Carcinoma Cells | 40 |
The IC50 values indicate that while the compound exhibits cytotoxicity, it may be selectively toxic to certain cancer cell lines over normal cells, suggesting potential for targeted therapeutic applications.
The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with vital cellular processes. The quaternary ammonium structure allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis.
Case Study 1: Application in Coatings
A study investigated the incorporation of this compound into polymer coatings for antimicrobial applications. Results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.
Case Study 2: Use in Medical Devices
In another study, the compound was tested as a coating for medical devices. The findings indicated that devices coated with this compound exhibited lower rates of infection compared to standard materials.
Safety and Environmental Impact
While the antimicrobial properties are beneficial, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has low acute toxicity; however, long-term exposure effects remain under investigation. Environmental impact assessments indicate potential bioaccumulation risks, necessitating careful regulation during use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
